molecular formula C16H17BN2O2 B1416086 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile CAS No. 1872407-77-6

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile

Cat. No.: B1416086
CAS No.: 1872407-77-6
M. Wt: 280.1 g/mol
InChI Key: AVIPXCYEHALBCY-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile is an organic compound that features a boron-containing dioxaborolane ring attached to an isoquinoline core with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed cross-coupling reaction between isoquinoline-1-carbonitrile and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Isoquinoline-1-amine derivatives.

    Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of isoquinoline derivatives. For instance, compounds similar to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile have shown promising results against various cancer cell lines. In particular, structural optimization of isoquinoline derivatives has led to compounds demonstrating potent inhibitory activities against specific cancer cell lines. One such derivative exhibited an IC50 value of 0.47 μM against the LASCPC-01 cell line and a selectivity index greater than 190-fold over prostate cancer cells .

Mechanism of Action
The mechanisms by which these compounds exert their effects include inducing G1 cell cycle arrest and apoptosis in cancer cells. The ability to modulate neuroendocrine markers further underscores their potential as therapeutic agents .

Material Science Applications

Boron-Doped Materials
The presence of the boron moiety in this compound allows for applications in the synthesis of boron-doped materials. Such materials are increasingly important in the development of novel electronic devices and sensors due to their unique electrical properties.

Polymer Chemistry
The compound can also serve as a building block in polymer chemistry. Its ability to form stable bonds with various substrates makes it suitable for creating advanced polymers with tailored properties for specific industrial applications.

Biological Research Applications

Fluorescent Probes
Isoquinoline derivatives have been explored as fluorescent probes in biological research. The incorporation of the dioxaborolane moiety enhances the photophysical properties of these compounds, making them suitable for imaging applications in live-cell studies. This capability is crucial for tracking cellular processes and understanding disease mechanisms at a molecular level.

Enzyme Inhibition Studies
Compounds like this compound are being investigated for their potential as enzyme inhibitors. Their structural features allow for selective interactions with target enzymes involved in critical biological pathways. This aspect is particularly relevant in drug discovery efforts aimed at developing new therapeutics for metabolic disorders and other diseases.

Case Studies

StudyApplicationFindings
Anticancer Activity Evaluation against LASCPC-01IC50 = 0.47 μM; high selectivity over PC-3 cells
Fluorescent Probes Imaging in live cellsEnhanced photophysical properties suitable for tracking cellular processes
Enzyme Inhibition Targeting metabolic enzymesSelective inhibition observed; potential for drug development

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile largely depends on its application. In Suzuki-Miyaura coupling, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the isoquinoline core. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
  • Phenylboronic acid pinacol ester
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile is unique due to its combination of an isoquinoline core with a nitrile group and a boron-containing dioxaborolane ring

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile is a compound characterized by its unique boron-containing dioxaborolane ring linked to an isoquinoline core with a nitrile group. This structure suggests potential biological activities that merit investigation. The compound's molecular formula is C15H18BNO2C_{15}H_{18}BNO_2 and it has a molecular weight of approximately 255.12 g/mol .

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between isoquinoline derivatives and bis(pinacolato)diboron. This reaction is performed under inert conditions with bases such as potassium carbonate and ligands like triphenylphosphine at elevated temperatures. The presence of the dioxaborolane moiety is crucial for its reactivity in various organic synthesis applications.

Anticancer Activity

Similar boron-containing compounds have been studied for their anticancer properties. For instance, boron compounds can act as inhibitors of certain enzymes involved in cancer progression. The mechanism often involves the chelation of metal ions essential for enzyme activity .

Table 1: Comparative Anticancer Activities of Boron Compounds

Compound NameIC50 (μM)Mechanism of Action
Compound A0.98Metal ion chelation
Compound B2.0Enzyme inhibition
This compoundTBDTBD

Antimicrobial Properties

Research indicates that compounds containing isoquinoline structures exhibit antimicrobial activity against various pathogens. The presence of the nitrile group may enhance this activity by facilitating interactions with microbial enzymes or membranes .

Case Studies and Research Findings

A study focusing on related isoquinoline derivatives revealed significant inhibitory effects against specific pathogens. For example:

  • Study on Isoquinoline Derivatives : A series of isoquinoline compounds were tested for their antibacterial properties against Staphylococcus aureus. Results indicated that modifications at the C-7 position significantly influenced potency.

Table 2: Antibacterial Potency of Isoquinoline Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)
Isoquinoline Derivative A10 μg/mL
Isoquinoline Derivative B25 μg/mL
This compoundTBD

The potential mechanism of action for this compound likely involves:

  • Metal Ion Chelation : Similar to other boron-containing compounds which can chelate metal ions necessary for enzyme function.
  • Enzyme Inhibition : Interaction with key enzymes in metabolic pathways relevant to cancer and microbial growth.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)12-6-5-11-7-8-19-14(10-18)13(11)9-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIPXCYEHALBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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